molecular formula C25H17N5OS2 B2842046 N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-14-7

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide

Cat. No.: B2842046
CAS No.: 671199-14-7
M. Wt: 467.57
InChI Key: WGPHKSJXLMDIMT-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a triazoloquinoline core and a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzo[d]thiazole moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the acetamide linkage through an amidation reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline or benzo[d]thiazole rings .

Scientific Research Applications

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves intercalation into DNA, disrupting the replication process and inhibiting the activity of specific enzymes involved in cell proliferation. This compound targets molecular pathways that are crucial for cancer cell survival, making it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is unique due to its specific combination of a triazoloquinoline core and a benzo[d]thiazole moiety, which imparts distinct DNA intercalation and enzyme inhibition properties. This makes it a valuable compound for targeted anticancer therapies .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPHKSJXLMDIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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